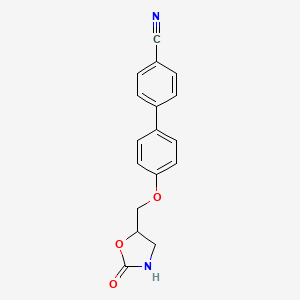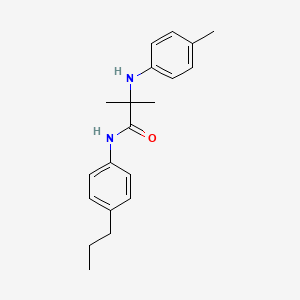
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methyl group, a 4-methylphenyl group, and a 4-propylphenyl group attached to an alaninamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Alaninamide Backbone: The synthesis begins with the preparation of alaninamide through the reaction of alanine with ammonia or an amine.
Introduction of Methyl Group: A methyl group is introduced to the alaninamide backbone using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of 4-Methylphenyl Group: The 4-methylphenyl group is attached via a Friedel-Crafts alkylation reaction using 4-methylbenzene and a suitable catalyst like aluminum chloride.
Attachment of 4-Propylphenyl Group: Similarly, the 4-propylphenyl group is introduced through another Friedel-Crafts alkylation reaction using 4-propylbenzene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs for treating diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Methyl-N~2~-(4-methylphenyl)-N-(4-ethylphenyl)alaninamide
- 2-Methyl-N~2~-(4-methylphenyl)-N-(4-butylphenyl)alaninamide
- 2-Methyl-N~2~-(4-methylphenyl)-N-(4-isopropylphenyl)alaninamide
Uniqueness
2-Methyl-N~2~-(4-methylphenyl)-N-(4-propylphenyl)alaninamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
特性
CAS番号 |
89312-58-3 |
|---|---|
分子式 |
C20H26N2O |
分子量 |
310.4 g/mol |
IUPAC名 |
2-methyl-2-(4-methylanilino)-N-(4-propylphenyl)propanamide |
InChI |
InChI=1S/C20H26N2O/c1-5-6-16-9-13-17(14-10-16)21-19(23)20(3,4)22-18-11-7-15(2)8-12-18/h7-14,22H,5-6H2,1-4H3,(H,21,23) |
InChIキー |
JHYURHCEFIGBGP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)NC(=O)C(C)(C)NC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)

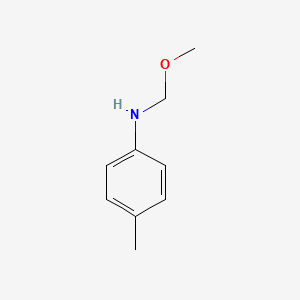
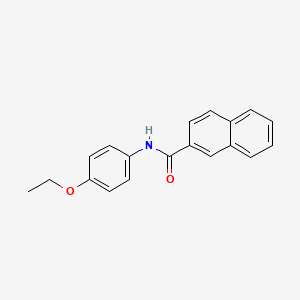
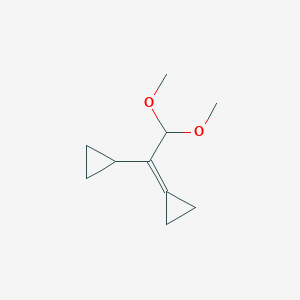
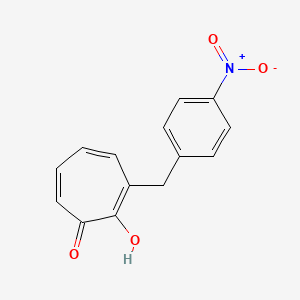
![Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane](/img/structure/B14144608.png)
![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B14144613.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)


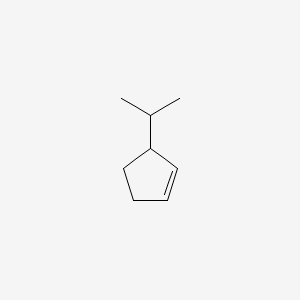
![6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14144648.png)
